molecular formula C14H19BClNO3 B11761439 N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B11761439
M. Wt: 295.57 g/mol
InChI Key: ZTFIUAJGQDWYBC-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boron-containing acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para-position (C5) and a tetramethyl-1,3,2-dioxaborolane group at the ortho-position (C2). The acetamide moiety (-NHCOCH₃) is attached to the benzene ring, making this compound a versatile intermediate in medicinal chemistry and cross-coupling reactions. Its structural design combines the electron-withdrawing chlorine atom and the boronate ester group, which is critical for Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H19BClNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)

InChI Key

ZTFIUAJGQDWYBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 5-chloro-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions. The boron-containing dioxaborolane ring is a key feature that allows it to undergo coupling reactions, forming stable biaryl compounds. The chlorine atom can be substituted with other nucleophiles, enabling the formation of diverse derivatives .

Comparison with Similar Compounds

Research Findings and Trends

  • Medicinal Chemistry : Fluorinated and boronated analogs () are increasingly prioritized in drug discovery for their metabolic stability and target engagement .
  • Synthetic Efficiency : Advances in one-pot borylation-acetylation protocols (inferred from ) could streamline production of the target compound and its analogs .

Biological Activity

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a chemical compound notable for its potential applications in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, structural characteristics, and possible therapeutic implications based on available literature and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19BClNO3
  • Molecular Weight : 295.57 g/mol

The presence of a chloro group and a dioxaborolane moiety contributes to its reactivity and potential biological activity. The dioxaborolane structure is particularly significant in facilitating various coupling reactions in organic synthesis.

The biological mechanisms by which this compound may exert its effects are not extensively documented. However, the presence of the chloro group suggests that it may participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that could interact with biological targets.

1. Antimicrobial Activity

Research on similar compounds has indicated that certain chloroacetamide derivatives possess significant antimicrobial properties. For example:

  • A study demonstrated that derivatives with dioxaborolane moieties exhibited enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.

2. Anti-inflammatory Effects

Another investigation into related compounds revealed:

  • The incorporation of polar groups into chloroacetamides improved their solubility and bioavailability, leading to enhanced anti-inflammatory effects in animal models.

Synthesis and Applications

This compound can be synthesized through multi-step reactions involving:

  • Formation of the dioxaborolane intermediate.
  • Substitution reactions to introduce the chloro group onto the phenyl ring.
  • Acetylation to yield the final product.

This compound serves as an important building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.

Comparative Table of Biological Activities

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureNot extensively documentedPotential based on structural relatives
Related ChloroacetamidesStructureSignificant against Gram-positive bacteriaEnhanced with polar substitutions

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